Substance P (7-11)

Description

Properties

IUPAC Name |

(2S)-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N6O5S/c1-20(2)16-25(31(42)36-24(28(33)39)14-15-43-3)35-27(38)19-34-30(41)26(18-22-12-8-5-9-13-22)37-29(40)23(32)17-21-10-6-4-7-11-21/h4-13,20,23-26H,14-19,32H2,1-3H3,(H2,33,39)(H,34,41)(H,35,38)(H,36,42)(H,37,40)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKYMAQIAMFDOE-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965435 | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-05-0 | |

| Record name | Substance P (7-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Amino-11-benzyl-4,7,10,13-tetrahydroxy-5-(2-methylpropyl)-2-[2-(methylsulfanyl)ethyl]-15-phenyl-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Function of Substance P (7-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, is a well-established mediator of pain, inflammation, and various physiological processes through its interaction with neurokinin (NK) receptors.[1][2] Metabolic processing of Substance P can generate smaller peptide fragments, including the C-terminal fragment Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH2.[3] This fragment exhibits distinct biological activities, often differing from the full-length peptide, making it a subject of significant interest in neuroscience and pharmacology. This technical guide provides an in-depth overview of the core biological functions of Substance P (7-11), focusing on its molecular interactions, signaling pathways, and key experimental methodologies used for its characterization.

Core Biological Functions and Mechanisms of Action

Substance P (7-11) primarily exerts its effects through the neurokinin-1 (NK-1) receptor, a G protein-coupled receptor (GPCR).[4] While the full Substance P peptide can signal through both Gq and Gs proteins, its C-terminal fragments, including SP (7-11), appear to exhibit biased agonism.[5] The primary signaling pathway activated by Substance P (7-11) upon binding to the NK-1 receptor is the Gq/11 pathway.

Activation of the Gq/11 protein initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration is a key event in mediating the downstream effects of Substance P (7-11). Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses.

One of the notable functions of Substance P (7-11) is its ability to stimulate the production of prostaglandin E2 (PGE2) and collagenase in bovine articular chondrocytes, suggesting a role in joint pathology. This effect is concentration-dependent, occurring at concentrations greater than 1 μM. In contrast, the full-length Substance P and other N-terminal fragments do not elicit this response.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Substance P (7-11) and its analogs with their biological targets.

| Ligand/Analog | Receptor/Target | Assay Type | Cell Line/Tissue | Parameter | Value | Reference(s) |

| [3H]propionyl-[Met(O2)11]SP(7-11) | Human NK-1 | Radioligand Binding | CHO cells | Kd | 6.6 ± 1.0 nM | |

| Substance P (7-11) | NK-1 | Intracellular Calcium | Bovine Articular Chondrocytes | Maximal [Ca2+]i increase (at 10 µM) | 140 ± 30 nM | |

| Substance P (7-11) | NK-1 | Prostaglandin E2 & Collagenase Production | Bovine Articular Chondrocytes | Effective Concentration | > 1 µM |

Signaling Pathway Diagram

The following diagram illustrates the primary signaling pathway activated by Substance P (7-11).

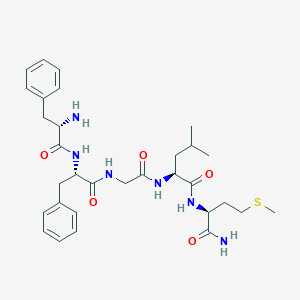

Caption: Signaling pathway of Substance P (7-11) via the NK-1 receptor.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in response to Substance P (7-11) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Adherent cells (e.g., chondrocytes) cultured on glass coverslips or in 96-well black-walled plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM D-glucose, pH 7.4

-

Substance P (7-11) stock solution

-

Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm

Procedure:

-

Cell Preparation:

-

Seed cells on sterile glass coverslips or in a 96-well black-walled plate and culture until they reach the desired confluency.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in cell-grade DMSO to a stock concentration of 1 mM.

-

For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Fluorescence Measurement:

-

Place the coverslip with loaded cells in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a fluorescence plate reader.

-

Continuously perfuse the cells with HBS.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for 2-5 minutes.

-

Apply Substance P (7-11) at the desired concentration to the cells and continue recording the fluorescence ratio.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio from baseline to determine the relative increase in [Ca2+]i.

-

For absolute quantification, a calibration curve can be generated using calcium standards and ionophores (e.g., ionomycin and EGTA).

-

Caption: Experimental workflow for intracellular calcium measurement.

Collagenase Activity Assay

This protocol describes a general method for measuring collagenase activity in cell culture supernatants following stimulation with Substance P (7-11).

Materials:

-

Cell culture supernatant from chondrocytes treated with or without Substance P (7-11)

-

Collagenase assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3, pH 7.5)

-

Collagenase substrate (e.g., FITC-labeled collagen or a synthetic peptide substrate like FALGPA)

-

Collagenase standard (e.g., from Clostridium histolyticum)

-

Microplate reader (absorbance or fluorescence, depending on the substrate)

-

96-well microplate

Procedure:

-

Sample Preparation:

-

Culture chondrocytes to confluence.

-

Incubate the cells with Substance P (7-11) at various concentrations (e.g., 1-10 µM) in serum-free medium for 24-48 hours.

-

Collect the cell culture supernatants, which will contain the secreted collagenase.

-

If necessary, activate latent collagenase (pro-collagenase) by treating the supernatant with an activator such as APMA (4-aminophenylmercuric acetate).

-

-

Assay Procedure:

-

Prepare a standard curve using a known concentration range of purified collagenase.

-

In a 96-well plate, add the cell culture supernatants and the collagenase standards to separate wells.

-

Prepare the collagenase substrate according to the manufacturer's instructions.

-

Add the substrate to all wells to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light if using a fluorescent substrate.

-

-

Measurement:

-

If using a colorimetric substrate (e.g., FALGPA), measure the absorbance at the appropriate wavelength (e.g., 345 nm) in a kinetic or endpoint mode.

-

If using a fluorescent substrate (e.g., FITC-collagen), measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background reading (from wells with no enzyme) from all sample and standard readings.

-

Plot the standard curve of collagenase concentration versus the measured signal.

-

Determine the collagenase activity in the cell culture supernatants by interpolating their readings from the standard curve.

-

Caption: Experimental workflow for collagenase activity assay.

NK-1 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to characterize the interaction of Substance P (7-11) with the NK-1 receptor.

Materials:

-

Cell membranes expressing the NK-1 receptor (e.g., from transfected CHO cells)

-

Radiolabeled ligand (e.g., [3H]Substance P or a specific [3H]-labeled NK-1 antagonist)

-

Unlabeled Substance P (7-11) for competition

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the NK-1 receptor in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a series of tubes, add a constant amount of cell membranes.

-

Add a constant concentration of the radiolabeled ligand (typically at or below its Kd value).

-

Add increasing concentrations of unlabeled Substance P (7-11) to compete with the radiolabeled ligand for binding to the NK-1 receptor.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand, e.g., 1 µM Substance P).

-

-

Incubation:

-

Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of unlabeled ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Analyze the data using a non-linear regression analysis to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Substance P (7-11) is a biologically active C-terminal fragment of Substance P that signals primarily through the NK-1 receptor and the Gq/11-PLC-IP3/DAG pathway, leading to an increase in intracellular calcium and activation of PKC. Its ability to stimulate prostaglandin E2 and collagenase production in chondrocytes highlights its potential role in joint pathophysiology. The detailed experimental protocols provided in this guide offer a foundation for researchers to investigate the nuanced functions of this important neuropeptide fragment and to explore its potential as a therapeutic target in various disease contexts. Further research is warranted to fully elucidate the diverse physiological and pathological roles of Substance P (7-11) and its downstream signaling effectors.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of Substance P C-Terminal Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Following its initial discovery in 1931 by von Euler and Gaddum, it became evident that the biological activity of this peptide is largely attributable to its C-terminal sequence. Subsequent research has demonstrated that C-terminal fragments of Substance P are not merely degradation products but are themselves biologically active, exhibiting a range of potencies and selectivities for tachykinin receptors, primarily the neurokinin-1 (NK-1) receptor. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of Substance P C-terminal fragments. It includes a summary of key quantitative data, detailed experimental protocols for their study, and visualizations of relevant signaling pathways and experimental workflows.

Discovery and Historical Timeline

The journey to understanding Substance P and its fragments has been a multi-decade endeavor, marked by key discoveries that have progressively unveiled its structure and function.

-

1931: Ulf von Euler and John H. Gaddum first identify a biologically active substance in equine brain and intestine extracts, which they name "Substance P" (for preparation or powder).[1]

-

1971: The amino acid sequence of Substance P is elucidated, revealing it to be an undecapeptide: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] This discovery paves the way for synthetic production and more detailed structure-activity relationship studies.

-

Late 1970s - Early 1980s: Researchers begin to synthesize and test various fragments of Substance P. These studies consistently demonstrate that the C-terminal portion of the peptide is essential for its biological activity. Shorter C-terminal fragments, such as the hexapeptide and heptapeptide, are found to retain significant biological potency.

-

1983: The metabolism of Substance P in human plasma is shown to rapidly generate C-terminal fragments, specifically SP(3-11) and SP(5-11), suggesting that these fragments may have physiological relevance.[2]

-

Mid-1980s onwards: The focus shifts to characterizing the specific biological effects of different C-terminal fragments and their interactions with the newly identified tachykinin receptors (NK-1, NK-2, and NK-3). It is established that the C-terminal fragments of Substance P are selective agonists for the NK-1 receptor.

Biological Activity of C-Terminal Fragments

The C-terminal fragments of Substance P exhibit a wide range of biological activities, primarily mediated through the NK-1 receptor. The core sequence for retaining high affinity for the NK-1 receptor is generally considered to be the C-terminal pentapeptide, Phe-Phe-Gly-Leu-Met-NH2.

Smooth Muscle Contraction

One of the most well-characterized effects of Substance P and its C-terminal fragments is the contraction of smooth muscle, particularly in the gastrointestinal tract. The guinea pig ileum has been a classical preparation for studying this activity. Structure-activity studies have shown that while the full undecapeptide is highly potent, C-terminal fragments as short as the pentapeptide can elicit significant contractile responses.[3]

Vasodilation

Substance P is a potent vasodilator. This effect is also retained by its C-terminal fragments and is mediated by the release of nitric oxide from the endothelium.

Neuronal Activity and Pain Transmission

Substance P is a key neurotransmitter in the transmission of pain signals in the central and peripheral nervous systems. Its C-terminal fragments have been shown to excite neurons and can produce hyperalgesia when administered intrathecally.

Dopamine Release

In the central nervous system, Substance P and its C-terminal fragments can modulate the release of other neurotransmitters. For instance, the C-terminal heptapeptide, SP(5-11), has been shown to enhance the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activity of various Substance P C-terminal fragments.

Table 1: Relative Potency of Substance P C-Terminal Fragments on Guinea Pig Ileum Contraction

| Peptide Fragment | Sequence | Relative Potency (Substance P = 100) | Reference |

| Substance P (1-11) | RPKPQQFFGLM-NH2 | 100 | |

| Substance P (2-11) | PKPQQFFGLM-NH2 | ~90 | |

| Substance P (3-11) | KPQQFFGLM-NH2 | ~80 | |

| Substance P (4-11) | PQQFFGLM-NH2 | ~70 | |

| Substance P (5-11) | QQFFGLM-NH2 | ~50 | |

| Substance P (6-11) | QFFGLM-NH2 | ~30 | |

| Substance P (7-11) | FFGLM-NH2 | ~10 |

Table 2: Receptor Binding Affinities (Ki) of Substance P C-Terminal Fragments for the NK-1 Receptor

| Peptide Fragment | Ki (nM) | Radioligand | Tissue/Cell Source | Reference |

| Substance P (1-11) | 0.1 - 1.0 | [3H]Substance P | Rat brain synaptosomes | |

| Substance P (5-11) | 5 - 20 | [3H]Substance P | Rat brain synaptosomes | |

| Substance P (7-11) | 100 - 500 | [3H]Substance P | Rat brain synaptosomes |

Table 3: In Vivo Effects of Substance P C-Terminal Fragments on Dopamine Release in the Nucleus Accumbens

| Peptide Fragment | Dose | Route of Administration | % Increase in Dopamine Release (relative to baseline) | Reference |

| Substance P (5-11) | 1 nmol | Intracerebroventricular | ~150% | |

| Substance P (1-11) | 1 nmol | Intracerebroventricular | ~120% |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of Substance P C-terminal fragments.

Solid-Phase Peptide Synthesis (SPPS) of Substance P C-Terminal Fragments

This protocol outlines the manual synthesis of a generic Substance P C-terminal fragment using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DDT)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DDT.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

Guinea Pig Ileum Contraction Assay

This bioassay is a classic method to assess the spasmogenic activity of tachykinins.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Substance P C-terminal fragments and standard Substance P

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig.

-

Isolate a segment of the terminal ileum and place it in oxygenated (95% O2 / 5% CO2) Tyrode's solution at 37°C.

-

Gently flush the lumen to remove contents.

-

Cut the ileum into 2-3 cm segments.

-

-

Mounting:

-

Suspend each ileum segment in a 10 mL organ bath containing oxygenated Tyrode's solution at 37°C.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Dose-Response Curve Generation:

-

Add increasing concentrations of the Substance P fragment to the organ bath in a cumulative manner.

-

Record the contractile response until a maximal response is achieved.

-

Wash the tissue thoroughly with Tyrode's solution and allow it to return to baseline.

-

Repeat the procedure for standard Substance P and other fragments.

-

-

Data Analysis:

-

Measure the peak tension developed at each concentration.

-

Plot the contractile response as a percentage of the maximal response to standard Substance P against the logarithm of the agonist concentration.

-

Calculate the EC50 (the concentration that produces 50% of the maximal response) for each fragment.

-

Determine the relative potency of the fragments compared to Substance P.

-

NK-1 Receptor Radioligand Binding Assay

This assay measures the affinity of Substance P fragments for the NK-1 receptor.

Materials:

-

Cell membranes expressing the NK-1 receptor (e.g., from CHO cells or rat brain)

-

Radiolabeled Substance P (e.g., [3H]Substance P)

-

Unlabeled Substance P C-terminal fragments and standard Substance P

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]Substance P (typically at or below its Kd), and varying concentrations of the unlabeled Substance P fragment (competitor).

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled Substance P.

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Substance P/NK-1 Receptor Signaling Pathway

Caption: Signaling cascade initiated by Substance P binding to the NK-1 receptor.

Experimental Workflow for Guinea Pig Ileum Assay

Caption: Workflow for assessing the bioactivity of SP fragments.

Workflow for In Vivo Microdialysis for Dopamine Release

Caption: Workflow for measuring SP fragment-induced dopamine release.

Conclusion

The C-terminal fragments of Substance P are potent, biologically active peptides that have played a significant role in elucidating the structure-activity relationships of tachykinins and the function of the NK-1 receptor. Their study continues to be relevant for understanding the physiological and pathophysiological roles of the tachykinin system and for the development of novel therapeutics targeting this system. This guide provides a foundational resource for researchers entering this field, offering a historical perspective, key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative activities of substance P-related peptides in the guinea-pig ileum and rat parotid gland, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substance P-(1-7) and substance P-(5-11) locally modulate dopamine release in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

physiological effects of Substance P (7-11) on chondrocytes

An In-depth Technical Guide on the Physiological Effects of Substance P (7-11) on Chondrocytes

Introduction

Substance P (SP), a member of the tachykinin neuropeptide family, is recognized for its role in pain transmission and neurogenic inflammation.[1] In joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA), elevated levels of SP in the synovial fluid suggest its involvement in the pathophysiology of cartilage.[1][2] While intact SP has various effects, its C-terminal fragment, Substance P (7-11) (SP-(7-11)), has been identified as a biologically active metabolite with distinct effects on chondrocyte function.[3] This peptide fragment is generated through the enzymatic cleavage of SP by neutral endopeptidases present in synovial fluid.[4] This guide provides a comprehensive overview of the physiological effects of SP-(7-11) on chondrocytes, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Physiological Effects of Substance P (7-11) on Chondrocytes

The effects of SP-(7-11) on chondrocytes are multifaceted, encompassing changes in cellular signaling, inflammatory responses, and matrix metabolism. Notably, the impact of SP and its fragments can differ between healthy and osteoarthritic chondrocytes.

Effects on Inflammatory Mediators and Matrix Components

In bovine articular chondrocytes, SP-(7-11) has been shown to stimulate the production of key molecules involved in inflammation and cartilage degradation. At concentrations greater than 1 µM, SP-(7-11) increases the production of Prostaglandin E2 (PGE2) and collagenase. In contrast, the intact SP molecule and other fragments such as SP-(1-4), SP-(1-6), SP-(8-11), and SP-(9-11) do not elicit this response.

Studies on human osteoarthritic (OA) chondrocytes reveal that intact SP can induce the expression of pro-inflammatory markers, including TNFα, IL6, IL1ß, ICAM, and COX2. Furthermore, in OA chondrocytes, SP treatment leads to a reduction in the gene expression of crucial chondrogenic and anabolic markers such as SOX9, ACAN, ITGA11, COL9A1, and COL2A1.

Effects on Chondrocyte Viability, Proliferation, and Apoptosis

The full Substance P peptide has been observed to dose-dependently increase the proliferation of murine costal chondrocytes through the neurokinin-1 (NK-1) receptor. However, in the context of OA, SP has been shown to reduce the viability of chondrocytes on the first day of culture and to promote both apoptosis and senescence. Conversely, SP appears to have minimal effects on the proliferation and viability of healthy, non-OA chondrocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of Substance P (7-11) and the full Substance P peptide on chondrocytes.

Table 1: Effects of Substance P (7-11) on Bovine Articular Chondrocytes

| Parameter | Substance P (7-11) Concentration | Observed Effect | Reference |

| Prostaglandin E2 Production | > 1 µM | Increased | |

| Collagenase Production | > 1 µM | Increased | |

| Intracellular Ca²⁺ Concentration | 10 µM | 140 ± 30 nM increase |

Table 2: Effects of Substance P on Human Osteoarthritic (OA) vs. Healthy Chondrocytes

| Parameter | Cell Type | Substance P Concentration | Observed Effect | Reference |

| Gene Expression (SOX9, ACAN, ITGA11, COL9A1, COL2A1) | OA Chondrocytes | 10⁻⁸ M or 10⁻¹⁰ M | Decreased | |

| Gene Expression (Pro-inflammatory markers) | OA Chondrocytes | 10⁻⁸ M or 10⁻¹⁰ M | Increased | |

| Viability | OA Chondrocytes | 10⁻⁸ M or 10⁻¹⁰ M | Reduced at Day 1 | |

| Apoptosis & Senescence | OA Chondrocytes | Not specified | Promoted | |

| General Effects | Healthy Chondrocytes | Not specified | Minimal effects observed |

Signaling Pathways

The biological effects of Substance P (7-11) on chondrocytes are initiated by its interaction with cell surface receptors, leading to the activation of intracellular signaling cascades.

Calcium Signaling

A primary and immediate effect of SP-(7-11) on bovine articular chondrocytes is the elevation of intracellular calcium levels. This response is specific to the (7-11) fragment, as intact SP and other fragments do not induce a similar calcium influx. The increase in intracellular calcium is a critical event that likely triggers downstream signaling pathways responsible for the observed increases in PGE2 and collagenase production.

References

- 1. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 2. The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A metabolite of substance P, SP7-11 is involved in the pathogenesis of inflammatory joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Substance P (7-11) and its Interaction with Neurokinin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a pivotal role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are mediated through the activation of three distinct G protein-coupled receptors (GPCRs) known as neurokinin receptors: NK1, NK2, and NK3. The C-terminal region of Substance P is widely recognized as the primary determinant of its biological activity. This technical guide provides an in-depth analysis of the interaction between the C-terminal fragment, Substance P (7-11) (SP(7-11)), and the neurokinin receptors. SP(7-11) comprises the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂. Understanding the specific binding affinities, functional potencies, and downstream signaling pathways of this fragment is crucial for the rational design of selective neurokinin receptor ligands for therapeutic applications.

Quantitative Analysis of Substance P (7-11) Interaction with Neurokinin Receptors

The following tables summarize the available quantitative data on the binding affinity and functional potency of Substance P (7-11) and related C-terminal fragments with the NK1, NK2, and NK3 receptors. It is important to note that direct and comprehensive quantitative data for SP(7-11) across all three receptors in a single, comparable system is limited in the published literature. Therefore, data for closely related fragments and analogues are included to provide a broader context for structure-activity relationships.

| Ligand | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |

| propionyl[Met(O2)11]SP(7–11) | NK1 | Radioligand Binding | CHO cells expressing human NK1 receptor | - | 5.5 ± 0.4 | [1] |

| Substance P (Full Length) | NK1 | Radioligand Binding | Rat brain membranes | - | 1.4 ± 0.5 | [1] |

| Substance P (Full Length) | NK1 | Radioligand Binding | CHO cells expressing rat NK1 receptor | - | 0.17 | [2] |

| Substance P (Full Length) | NK2 | Radioligand Binding | CHO cells expressing rat NK2 receptor | - | 3.4 | [2] |

| Eledoisin (NK3 agonist) | NK3 | Radioligand Binding | CHO cells expressing rat NK3 receptor | IC50 = 240 | - | [2] |

| Substance P (7-11) | Tachykinin Receptor | Radioligand Binding | Cane toad small intestine | >> SP(5-11) & SP(6-11) | - |

Table 1: Binding Affinity of Substance P (7-11) and Related Ligands for Neurokinin Receptors. Data for SP(7-11) is limited, with qualitative data suggesting significantly lower affinity compared to longer C-terminal fragments. A chemically modified derivative of SP(7-11) shows high affinity for the NK1 receptor.

| Ligand | Receptor | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |

| GR 73632 (SP(7-11) analogue) | NK1 | Contraction | Rat isolated urinary bladder | 17 | |

| [Glu(OBzl)11]Substance P | NK1 | Contraction | Guinea-pig ileum | 26 | |

| Substance P (Full Length) | NK1 | Calcium Mobilization | Rat spinal neurons | 16.1 | |

| Substance P (6-11) | NK1 | Calcium Mobilization | HEK293 cells expressing hNK1R | -logEC50 = 8.07 ± 0.27 (approx. 8.5 nM) | |

| Substance P (Full Length) | NK2 | Contraction | Human colonic circular smooth muscle | 160 | |

| GR 73632 (SP(7-11) analogue) | NK2 | Contraction | Rabbit pulmonary artery | Weak agonist activity | |

| GR 73632 (SP(7-11) analogue) | NK3 | Contraction | Rat portal vein | No appreciable activity up to 1 µM | |

| Substance P (7-11) | Tachykinin Receptor | Contraction | Cane toad lower small intestine | >> SP(6-11) |

Table 2: Functional Potency of Substance P (7-11) and Related Ligands at Neurokinin Receptors. The synthetic SP(7-11) analogue, GR 73632, demonstrates potent and selective agonist activity at the NK1 receptor, with significantly weaker or no activity at NK2 and NK3 receptors, suggesting a similar selectivity profile for the parent SP(7-11) fragment.

Signaling Pathways Activated by Substance P (7-11)

Activation of neurokinin receptors by Substance P and its fragments initiates a cascade of intracellular signaling events. The primary signaling pathway for the NK1 receptor involves coupling to Gq/11 and Gs proteins.

NK1 Receptor Signaling Cascade

Upon binding of an agonist like SP(7-11), the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.

-

Gq/11 Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and cellular responses.

-

Gs Pathway: The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors.

The following diagram illustrates the primary signaling pathways initiated by the activation of the NK1 receptor.

Caption: NK1 Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the interaction between Substance P (7-11) and neurokinin receptors. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay (Competition)

This protocol outlines a method to determine the binding affinity (Ki) of Substance P (7-11) for neurokinin receptors expressed in cell membranes.

Materials:

-

Cell membranes from a cell line stably expressing the human or rat neurokinin receptor of interest (NK1, NK2, or NK3).

-

Radioligand: A high-affinity radiolabeled ligand for the specific receptor (e.g., [³H]Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]Senktide for NK3).

-

Unlabeled Substance P (7-11) and a reference non-labeled full agonist for the respective receptor.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, supplemented with peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled Substance P (7-11) (the competitor).

-

For determination of non-specific binding, add a high concentration of the unlabeled reference full agonist.

-

For total binding, add binding buffer instead of a competitor.

-

-

Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold under vacuum.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Substance P (7-11). Fit the data to a one-site competition curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of Substance P (7-11) by quantifying changes in intracellular calcium concentration in whole cells.

Materials:

-

A cell line stably expressing the human or rat neurokinin receptor of interest (NK1, NK2, or NK3) that couples to the Gq pathway.

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Probenecid (to prevent dye leakage).

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Substance P (7-11) and a reference full agonist.

-

A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into the black-walled microplates and allow them to adhere and grow to confluence.

-

Dye Loading: Prepare a loading solution containing the calcium indicator dye, Pluronic F-127 (to aid in dye solubilization), and probenecid in the assay buffer. Remove the cell culture medium and add the loading solution to the cells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

-

Washing: Gently wash the cells with the assay buffer containing probenecid to remove excess extracellular dye.

-

Assay: Place the plate in the fluorescence plate reader.

-

Baseline Reading: Measure the baseline fluorescence for a short period.

-

Agonist Addition: Use the instrument's injection system to add varying concentrations of Substance P (7-11) or the reference agonist to the wells.

-

Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence intensity (peak response minus baseline) is proportional to the increase in intracellular calcium. Plot the response against the log concentration of Substance P (7-11). Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

Substance P (7-11) represents a key pharmacophore for interaction with neurokinin receptors, demonstrating a clear preference for the NK1 receptor. While comprehensive quantitative data for the native fragment across all three receptor subtypes remains somewhat elusive, the available information, particularly from studies of its synthetic analogues, strongly suggests a pharmacological profile characterized by potent and selective NK1 receptor agonism. The activation of the NK1 receptor by SP (7-11) and related C-terminal fragments triggers downstream signaling primarily through the Gq/11 and Gs pathways, leading to increases in intracellular calcium and cAMP, respectively. The detailed experimental protocols provided herein offer a robust framework for further elucidating the precise binding affinities and functional potencies of SP (7-11) and its derivatives. A thorough understanding of these interactions is paramount for the continued development of novel and selective neurokinin receptor modulators with therapeutic potential in a range of disorders.

References

An In-depth Technical Guide to the Endogenous Production and Metabolism of Substance P (7-11)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neuromodulator in pain transmission, inflammation, and various physiological processes.[1][2] Its biological activity is not only dictated by the full-length peptide but also by its various metabolites. Among these, the C-terminal fragment Substance P (7-11) (SP(7-11)) has emerged as a biologically active peptide with distinct physiological effects. This technical guide provides a comprehensive overview of the endogenous production and metabolism of SP(7-11), detailing the enzymatic pathways involved, quantitative data on its presence in biological systems, in-depth experimental protocols for its analysis, and a visualization of its signaling cascades. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the Substance P metabolic pathway.

Endogenous Production of Substance P (7-11)

Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, is not directly synthesized but is a product of the enzymatic degradation of the parent peptide, Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂).[3][4] The generation of SP(7-11) is a crucial step in the modulation of tachykininergic signaling, as this fragment exhibits unique biological activities.

The primary enzyme responsible for the cleavage of Substance P to yield SP(7-11) is Neutral Endopeptidase (NEP) , also known as neprilysin or EC 3.4.24.11.[5] NEP is a cell-surface metalloprotease that hydrolyzes peptides at the amino side of hydrophobic amino acid residues. In the case of Substance P, NEP cleaves the Gln⁶-Phe⁷ bond, releasing the C-terminal fragment SP(7-11).

The enzymatic conversion of Substance P to its metabolites is a key regulatory mechanism controlling the duration and intensity of its signaling. The activity of NEP, therefore, plays a pivotal role in determining the local concentrations of both full-length SP and its active fragments like SP(7-11).

Metabolism of Substance P (7-11)

Once formed, Substance P (7-11) can be further metabolized by various peptidases, leading to its inactivation. The metabolic stability of SP(7-11) is an important factor in determining its physiological effects. While the precise metabolic fate of SP(7-11) is less characterized than that of its parent peptide, it is susceptible to degradation by enzymes that cleave C-terminal peptide bonds.

Key Enzymes in Substance P Metabolism

Several enzymes are involved in the overall degradation of Substance P, influencing the availability of SP(7-11).

-

Neutral Endopeptidase (NEP; EC 3.4.24.11): As mentioned, NEP is the principal enzyme generating SP(7-11) from Substance P. Its activity is a critical determinant of SP(7-11) levels.

-

Angiotensin-Converting Enzyme (ACE; EC 3.4.15.1): ACE is another key enzyme in Substance P metabolism, though it primarily degrades SP at the Phe⁸-Gly⁹ and Gly⁹-Leu¹⁰ bonds, generating smaller fragments and thus competing with NEP for the substrate.

-

Dipeptidyl Peptidase-4 (DPP4; EC 3.4.14.5): DPP4 can also cleave Substance P, typically after a proline or alanine residue in the penultimate position.

-

Prolyl Endopeptidase (PEP; EC 3.4.21.26): PEP is capable of cleaving peptide bonds on the carboxyl side of proline residues and is involved in the degradation of Substance P.

The interplay between these enzymes dictates the metabolic profile of Substance P and the subsequent generation and degradation of its fragments.

Quantitative Data

The following tables summarize the available quantitative data on the endogenous levels of Substance P and its fragments, as well as the kinetic parameters of the key metabolizing enzymes.

Table 1: Endogenous Levels of Substance P and its Metabolites

| Analyte | Tissue/Fluid | Species | Concentration | Reference |

| Substance P | Mouse Spinal Cord | Mouse | 105.9 ± 8.5 pmol/g | |

| Substance P (1-7) | Mouse Spinal Cord | Mouse | 1.6 ± 0.5 pmol/g | |

| Substance P (1-9) | Mouse Spinal Cord | Mouse | 2.1 ± 0.5 pmol/g | |

| Substance P | Human Plasma (Healthy) | Human | < 3.5 pmol/L | |

| Substance P | Human Synovial Fluid (Arthritis) | Human | < 3.5 pmol/L | |

| Substance P | Human Plasma (Severe CHF with ACE inhibitors) | Human | 4.05 ± 0.79 pmol/L | |

| Substance P | Human Plasma (Severe CHF without ACE inhibitors) | Human | 2.28 ± 0.30 pmol/L | |

| Substance P | Hypertrophic Scar Tissue | Human | 3506 pg/g | |

| Substance P | Uninjured Skin | Human | 1698 pg/g | |

| Substance P | Burned Skin | Human | 958 pg/g | |

| Substance P | Synovial Fluid (Normal) | Horse | Significantly less than diseased | |

| Substance P | Synovial Fluid (Joint Disease) | Horse | Elevated | |

| Substance P | Cerebrospinal Fluid (Major Depression) | Human | 79.1 ± 23.5 fmol/ml | |

| Substance P | Cerebrospinal Fluid (Healthy) | Human | 52.5 ± 25.1 fmol/ml |

Table 2: Kinetic Parameters of Enzymes Metabolizing Substance P

| Enzyme | Substrate | Km | Vmax/kcat | Reference |

| Neutral Endopeptidase (NEP) | Substance P | 2 µM (rat spinal cord), 5 µM (human CSF) | Not specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and analysis of Substance P and its fragment SP(7-11).

Tissue Extraction of Substance P

This protocol is adapted for the extraction of Substance P from solid tissues.

Materials:

-

Tissue of interest

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 1 M Acetic Acid or Trifluoroacetic Acid (TFA)

-

Protease inhibitors (e.g., aprotinin)

-

Homogenizer

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to prevent degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a pre-weighed tube and add 10 volumes of ice-cold extraction buffer containing protease inhibitors.

-

Homogenize the sample on ice using a suitable homogenizer until a uniform suspension is obtained.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the peptide extract.

-

For purification and concentration, pass the supernatant through a pre-conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent wash buffer (e.g., 0.1% TFA in water).

-

Elute the peptides with a high-organic solvent elution buffer (e.g., 60% acetonitrile in 0.1% TFA).

-

Dry the eluted sample under vacuum and reconstitute in an appropriate buffer for subsequent analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the specific and sensitive quantification of SP(7-11).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Substance P (7-11): Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically.

-

Internal Standard (e.g., stable isotope-labeled SP(7-11)): Precursor ion (m/z) -> Product ion (m/z).

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Procedure:

-

Prepare a standard curve of SP(7-11) in the appropriate matrix (e.g., artificial cerebrospinal fluid, plasma from which endogenous peptides have been removed).

-

Add a known amount of a suitable internal standard to all samples and standards.

-

Inject the prepared samples and standards onto the LC-MS/MS system.

-

Quantify the amount of SP(7-11) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying peptide levels.

Materials:

-

Anti-Substance P (7-11) specific antibody

-

¹²⁵I-labeled Substance P (7-11) (tracer)

-

Unlabeled Substance P (7-11) standards

-

Assay buffer (e.g., phosphate buffer with BSA)

-

Precipitating agent (e.g., secondary antibody and polyethylene glycol)

-

Gamma counter

Procedure:

-

Set up a series of tubes for the standard curve, samples, and controls.

-

To each tube, add a fixed amount of the anti-SP(7-11) antibody.

-

Add varying known amounts of unlabeled SP(7-11) standards to the standard curve tubes and the unknown samples to the sample tubes.

-

Add a fixed amount of ¹²⁵I-labeled SP(7-11) tracer to all tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptide for the antibody.

-

Add the precipitating agent to separate the antibody-bound peptide from the free peptide.

-

Centrifuge the tubes and decant the supernatant.

-

Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.

-

Determine the concentration of SP(7-11) in the samples by interpolating their bound tracer percentage on the standard curve.

Signaling Pathways of Substance P (7-11)

Substance P (7-11) exerts its biological effects by interacting with cell surface receptors, although its receptor pharmacology is not as well-defined as that of full-length SP. In bovine articular chondrocytes, SP(7-11) has been shown to induce an increase in intracellular calcium ([Ca²⁺]i), prostaglandin E2 (PGE2), and collagenase production. This suggests the involvement of a G-protein coupled receptor (GPCR) and downstream signaling cascades.

Experimental Workflow for Investigating SP(7-11) Signaling

Caption: Experimental workflow for studying the effects of SP(7-11).

Postulated Signaling Pathway of Substance P (7-11) in Chondrocytes

Based on the observed downstream effects, a plausible signaling pathway for SP(7-11) in chondrocytes can be postulated. The increase in intracellular calcium is a hallmark of Gq-coupled GPCR activation, which leads to the activation of phospholipase C (PLC).

Caption: Postulated signaling cascade of SP(7-11) in chondrocytes.

Conclusion

The endogenous production of Substance P (7-11) via enzymatic processing of Substance P represents a significant layer of regulation in tachykinin signaling. The biological activity of this C-terminal fragment, particularly its effects on chondrocytes and inflammatory processes, highlights its potential as a therapeutic target. A thorough understanding of its metabolism, accurate quantification in biological matrices, and elucidation of its signaling pathways are crucial for the development of novel therapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the role of Substance P (7-11) in health and disease. Further research is warranted to fully characterize the receptor systems for SP(7-11) and to explore its physiological and pathological roles in greater detail.

References

- 1. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A metabolite of substance P, SP7-11 is involved in the pathogenesis of inflammatory joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neutral endopeptidase terminates substance P-induced inflammation in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Substance P (7-11) in Nociceptive Transmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuropeptide involved in the transmission of pain signals within the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] Upon release from the terminals of primary afferent sensory neurons, SP binds to NK1 receptors on second-order neurons in the spinal cord, contributing to the propagation of nociceptive information.[3] While the full-length peptide has been extensively studied, its metabolic fragments also exhibit biological activity. This technical guide focuses on the C-terminal fragment, Substance P (7-11) (SP (7-11)), and its specific role in pain transmission, offering an in-depth analysis of its receptor interactions, signaling pathways, and functional effects.

Substance P (7-11) and its Interaction with the NK1 Receptor

The C-terminal region of Substance P is crucial for its binding to and activation of the NK1 receptor.[2][4] Substance P (7-11), with the amino acid sequence Phe-Phe-Gly-Leu-Met-NH₂, represents a key active fragment.

Quantitative Analysis of Receptor Binding and Activation

The interaction of SP (7-11) with the NK1 receptor and its subsequent cellular effects have been quantified in various experimental settings. The following tables summarize the key quantitative data available.

| Ligand/Compound | Receptor | Assay Type | Cell Type/Tissue | Parameter | Value | Reference |

| ESP7 (chimeric peptide containing SP (7-11)) | Substance P Receptor (NK1) | Radioligand Displacement | Rat brain membranes | Kᵢ | 289 nM |

Table 1: Receptor Binding Affinity. This table presents the binding affinity of a chimeric peptide containing the Substance P (7-11) fragment to the NK1 receptor.

| Agonist | Cell Type | Assay | Concentration | Effect | Magnitude | Reference |

| Substance P (7-11) | Bovine articular chondrocytes | Fura-2 Calcium Imaging | 10 µM | Increase in intracellular Ca²⁺ | 140 ± 30 nM (maximal change) | |

| Substance P (7-11) | Bovine articular chondrocytes | Prostaglandin E₂ Assay | > 1 µM | Increased PGE₂ production | - | |

| Substance P (7-11) | Bovine articular chondrocytes | Collagenase Assay | > 1 µM | Increased collagenase production | - | |

| Substance P (7-11) | NK1R-expressing cells | cAMP Assay | Not specified | cAMP accumulation | Inactive |

Table 2: In Vitro Functional Activity. This table summarizes the in vitro functional effects of Substance P (7-11) on intracellular signaling and inflammatory mediator production.

| Peptide | Animal Model | Administration Route | Dose | Test | Effect | Magnitude of Effect | Reference |

| Substance P (7-11) | Rat | Intrathecal | 6.5 nmoles | Tail-flick | Decrease in reaction time | Smaller and more delayed than SP (1-7) | |

| ESP7 (chimeric peptide containing SP (7-11)) | Rat | Intrathecal | 0.05, 0.2, 1 µg | Tail-flick | Analgesia | Plateau at 20-40% of Maximum Possible Effect (%MPE) |

Table 3: In Vivo Nociceptive Effects. This table presents the in vivo effects of Substance P (7-11) and a related chimeric peptide on nociceptive responses in animal models of pain.

Signaling Pathways of Substance P (7-11)

Upon binding to the NK1 receptor, Substance P (7-11) initiates a cascade of intracellular events consistent with the activation of the Gq/11 G-protein pathway. This signaling is crucial for its role in modulating neuronal excitability and pain transmission.

NK1 Receptor-Mediated Signaling Cascade

The primary signaling pathway activated by SP (7-11) through the NK1 receptor is the phospholipase C (PLC) pathway. The binding of the ligand induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. The activated Gαq subunit, in turn, stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This rise in intracellular Ca²⁺ is a key event that leads to various downstream cellular responses, including the activation of calcium-dependent kinases and the modulation of ion channel activity, ultimately affecting neuronal excitability.

References

- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

The Role of Substance P (7-11) in Joint Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the involvement of the Substance P metabolite, Substance P (7-11) [SP (7-11)], in the pathophysiology of inflammatory joint diseases. While the role of the parent neuropeptide, Substance P (SP), in arthritis has been a subject of interest, evidence points to its C-terminal fragment, SP (7-11), as a key biologically active molecule in chondrocyte-mediated cartilage pathology.[1][2] This document details the signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate the function of this specific peptide fragment.

Core Signaling Pathway of Substance P (7-11) in Articular Chondrocytes

Full-length Substance P is found in elevated concentrations in inflamed joints and is thought to play a role in joint pathology.[3][4] However, studies on isolated bovine articular chondrocytes have shown that intact SP and other related tachykinins like neurokinin A and B do not directly stimulate the production of key inflammatory and degradative molecules.[1] Instead, the C-terminal pentapeptide fragment, SP (7-11) (H-Phe-Phe-Gly-Leu-Met-NH2), has been identified as the active agent.

This fragment is produced from the parent SP molecule by the action of neutral endopeptidases, which are present in synovial fluid. The activity of these enzymes is a critical regulatory step, effectively modulating the impact of Substance P on articular cartilage.

Once generated, SP (7-11) acts on chondrocytes to initiate a signaling cascade that results in the production of catabolic and inflammatory mediators. The primary mechanism involves a rapid increase in the concentration of intracellular calcium ([Ca2+]i). This elevation in cytosolic calcium serves as a second messenger, triggering downstream pathways that lead to the synthesis and release of prostaglandin E2 (PGE2) and collagenase, two key molecules implicated in the inflammation and cartilage degradation characteristic of arthritis.

Notably, other N-terminal and C-terminal fragments of SP, such as SP (1-4), SP (1-6), SP (8-11), and SP (9-11), do not elicit this response, highlighting the specific activity of the 7-11 sequence.

Quantitative Data Summary

The biological effects of Substance P (7-11) on bovine articular chondrocytes have been quantified in key studies. The data highlights a specific concentration-dependent activity and a measurable intracellular response.

| Parameter | Treatment | Concentration | Observed Effect | Citation |

| PGE2 & Collagenase Production | Substance P (7-11) | > 1 µM | Statistically significant increase in production. | |

| PGE2 & Collagenase Production | Intact Substance P | Not specified | No effect observed. | |

| Intracellular Calcium ([Ca2+]i) | Substance P (7-11) | 10 µM | Maximal increase of 140 ± 30 nM. | |

| Intracellular Calcium ([Ca2+]i) | Intact Substance P | Not specified | No effect observed. | |

| Intracellular Calcium ([Ca2+]i) | SP (1-4), SP (1-6), SP (8-11), SP (9-11) | Not specified | No effect observed. |

Experimental Protocols & Workflow

The following section details the methodologies employed in the foundational research that identified the specific role of SP (7-11) in chondrocyte activation.

Chondrocyte Isolation and Culture

-

Source: Articular cartilage was obtained from the metacarpophalangeal joints of adult bovines.

-

Isolation: Cartilage slices were subjected to sequential enzymatic digestion using pronase followed by collagenase to release the chondrocytes.

-

Culture: Isolated chondrocytes were cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal calf serum, penicillin, and streptomycin. Cells were used in their first passage to maintain their phenotype.

Treatment and Analysis

-

Peptide Incubation: Confluent chondrocyte monolayers were washed and incubated in serum-free medium containing various concentrations of Substance P, SP (7-11), and other SP fragments for a 24-hour period.

-

Prostaglandin E2 (PGE2) Assay: The concentration of PGE2 in the culture medium was quantified using a specific radioimmunoassay.

-

Collagenase Activity Assay:

-

The culture medium was collected, and endogenous tissue inhibitor of metalloproteinases (TIMP) was inactivated by reduction and alkylation.

-

Latent collagenase was activated using 1 mM 4-aminophenylmercuric acetate (APMA).

-

Collagenase activity was then measured using a 14C-labelled soluble type I collagen substrate, with activity determined by the release of soluble radioactive fragments.

-

Intracellular Calcium Measurement

-

Dye Loading: Chondrocytes grown on glass coverslips were loaded with the fluorescent calcium indicator dye, Fura-2.

-

Fluorimetry: The coverslips were mounted in a spectrofluorimeter, and the cells were perifused with a buffered salt solution.

-

Stimulation: Various peptides, including SP and SP (7-11), were added to the perifusate, and the change in intracellular calcium concentration was measured by monitoring the ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm.

Broader Context and Implications

The specific action of SP (7-11) on chondrocytes provides a nuanced understanding of the role of tachykinins in joint pathology. While the broader tachykinin system, including the neurokinin 1 (NK1) receptor, is implicated in joint inflammation and pain signaling in diseases like rheumatoid arthritis and osteoarthritis, the effects of SP (7-11) appear to be mediated through a distinct pathway that does not respond to the parent peptide.

This suggests that therapeutic strategies targeting only the NK1 receptor might not fully address the cartilage-degrading effects initiated by SP metabolites. The generation of SP (7-11) by synovial fluid endopeptidases represents a critical, localized activation step within the joint. Therefore, understanding and potentially modulating the activity of these enzymes could offer a novel therapeutic avenue for mitigating cartilage destruction in inflammatory joint diseases. Further research into the specific receptor and downstream signaling components for SP (7-11) in chondrocytes is warranted to develop more targeted interventions.

References

- 1. The substance P fragment SP-(7-11) increases prostaglandin E2, intracellular Ca2+ and collagenase production in bovine articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A metabolite of substance P, SP7-11 is involved in the pathogenesis of inflammatory joint disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Substance P (7-11): A Bioactive Metabolite of Substance P

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] Following its release, SP is rapidly processed by various peptidases into smaller fragments.[5] Historically, these fragments were often considered inactive degradation products. However, mounting evidence reveals that specific metabolites, such as the C-terminal pentapeptide Substance P (7-11) (H-Phe-Phe-Gly-Leu-Met-NH₂), are biologically active entities with distinct signaling profiles and physiological effects.

This technical guide provides a comprehensive overview of SP(7-11), focusing on its generation, biological activities, receptor interactions, and signaling pathways. It is intended to serve as a resource for researchers and professionals in pharmacology, neuroscience, and drug development by consolidating quantitative data and detailing key experimental methodologies for its study.

Generation and Metabolism of Substance P (7-11)

Substance P is metabolized by a variety of cell-surface peptidases, including neutral endopeptidase (NEP, E.C. 3.4.24.11), angiotensin-converting enzyme (ACE), and others. The enzymatic cleavage of the full-length peptide yields a spectrum of N-terminal and C-terminal fragments. The production of the C-terminal fragment SP(7-11) is a significant metabolic event, particularly in tissues like articular cartilage where its generation is regulated by neutral endopeptidase activity.

Studies using various cell types, including macrophages, endothelial cells, and fibroblasts, have confirmed the cellular metabolism of SP into multiple fragments, with SP(7-11) being a consistently identified product alongside other metabolites like SP(1-4), SP(5-11), and SP(8-11).

Biological Activity and Receptor Interaction of SP(7-11)

The C-terminal sequence of Substance P is crucial for its high-affinity interaction with the NK1R. Consequently, fragments retaining this sequence, like SP(7-11), can act as receptor agonists. The biological activities of SP(7-11) are diverse, often involving the modulation of inflammatory processes and cellular signaling, particularly in the central nervous system and peripheral tissues.

-

Inflammatory Joint Disease : In bovine articular chondrocytes, SP(7-11) has been shown to increase the production of prostaglandin E2 (PGE2) and collagenase, suggesting a role in the pathogenesis of inflammatory joint diseases.

-

Calcium Mobilization : A distinct effect of SP(7-11) is its ability to cause a significant increase in intracellular calcium concentration ([Ca²⁺]i) in chondrocytes, an effect not mimicked by intact SP or other fragments.

-

Anxiogenic Effects : When microinjected into the dorsal periaqueductal gray (DPAG) matter of rats, SP(7-11) produces anxiogenic-like effects, similar to full-length SP, indicating its activity within central nervous system pathways related to fear and anxiety.

Signaling Pathways of SP(7-11)

While both Substance P and SP(7-11) can activate the NK1R, their downstream signaling consequences can differ. Full-length SP activates the NK1R, which couples to multiple G proteins, including Gαq and Gαs, leading to increases in both intracellular calcium and cAMP.

In contrast, N-terminal metabolism of SP yields C-terminal fragments, including SP(7-11), that retain the ability to activate Gαq-mediated pathways (leading to PLC activation and increased [Ca²⁺]i) but lose the ability to effectively stimulate Gαs-mediated cAMP accumulation. This "biased agonism" suggests that the metabolic processing of SP can redirect the cellular response from a broad signal to a more specific calcium-focused one.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Substance P (7-11) and related analogs.

Table 1: Receptor Binding Affinity

| Ligand | Preparation | Receptor System | Kd (Dissociation Constant) | Reference |

| [³H]propionyl-[Met(O₂)¹¹]SP(7-11) | Tritiated septide-like peptide | Human NK1R in CHO cells | 6.6 ± 1.0 nM |

Table 2: Physiological Effects and Potency

| Peptide | Biological Effect | System / Model | Concentration / Dose | Quantitative Result | Reference |

| SP(7-11) | Intracellular Ca²⁺ Increase | Bovine Articular Chondrocytes | 10 µM | 140 ± 30 nM (Maximal change) | |

| SP(7-11) | PGE₂ Production | Bovine Articular Chondrocytes | > 1 µM | Statistically significant increase | |

| SP(7-11) | Collagenase Production | Bovine Articular Chondrocytes | > 1 µM | Statistically significant increase | |

| SP(7-11) | Anxiogenic-like behavior | Rat (DPAG injection) | 35 and 70 pmol | Significant increase in risk assessment behaviors |

Experimental Protocols